molecular formula C16H20N4O B12267320 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide

1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B12267320
M. Wt: 284.36 g/mol
InChI Key: PCINNHBQSUHBHE-UHFFFAOYSA-N
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Description

1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . These methods aim to develop more eco-friendly, safe, and atom-economical approaches.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of 1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

1-(5,7-dimethyl-1,8-naphthyridin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C16H20N4O/c1-10-9-11(2)18-16-13(10)3-4-14(19-16)20-7-5-12(6-8-20)15(17)21/h3-4,9,12H,5-8H2,1-2H3,(H2,17,21)

InChI Key

PCINNHBQSUHBHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)N3CCC(CC3)C(=O)N)C

Origin of Product

United States

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